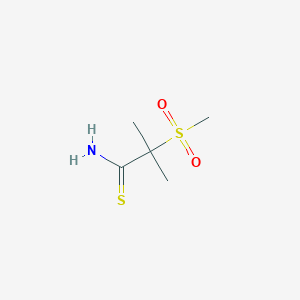
Cyclohexanecarboxylic acid, 4,4-difluoro-1-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
- Cyclohexanecarboxylic acid derivatives, including 4,4-difluoro-1-methoxy, are significant in various organic synthesis processes due to their versatile chemical properties.
Synthesis Analysis
- The synthesis of cyclohexane derivatives often involves enzymatic desymmetrization processes, as seen in the synthesis of (1S,2R)-2-(methoxycarbonyl)cyclohex-4-ene-1-carboxylic acid (Goswami & Kissick, 2009).
- Cyclohexanecarboxylic acid derivatives are also obtained through reactions like the acetylation of hydroxy groups of specific cyclohexanol derivatives (Mantelingu et al., 2007).
Molecular Structure Analysis
- The molecular structure of these compounds is often characterized by techniques like X-ray crystallography, revealing the cyclohexane ring typically adopts a chair conformation with various functional groups in equatorial or axial positions (Chan et al., 1991).
Chemical Reactions and Properties
- Cyclohexanecarboxylic acid derivatives participate in reactions like hydrocarbomethoxylation, where cyclohexene reacts with formic acid and methanol under certain catalysis conditions (Ordyan et al., 1972).
Scientific Research Applications
Supramolecular Architecture
Cyclohexanecarboxylic acids exhibit diverse applications in creating supramolecular architectures. Notably, Cyclohexane-1, 3cis, 5cis-tricarboxylic acid (CTA) forms various supramolecular motifs, including tapes, sheets, and interpenetrating networks, by co-crystallizing with organic bases. These structures, stabilized by hydrogen bonds, present potential applications in materials science (Shan et al., 2003).
Medicinal Chemistry
In medicinal chemistry, cyclohexanecarboxylic acid derivatives show high affinity and selectivity at human 5-hydroxytryptamine (5-HT)1A receptors. Such compounds are investigated for their pharmacological properties, including their potential as inverse agonists and antagonists at specific receptor sites, as seen in compounds like Rec 27/0224 and Rec 27/0074 (Corradetti et al., 2005).
Catalysis and Material Synthesis
Cyclohexanecarboxylic acid compounds are utilized in catalytic processes, like the vanadium-catalyzed carboxylation of alkanes to produce carboxylic acids. This process demonstrates potential in organic synthesis and industrial applications, offering a method for the transformation of simple hydrocarbons to more complex molecules under mild conditions (Reis et al., 2005).
Coordination Chemistry and Material Science
Cyclohexanepolycarboxylic acids serve as ligands in coordination chemistry, forming complexes with metal ions. These complexes can undergo conformational transformations and are studied for their potential applications in materials science, particularly as magnetic materials (Lin & Tong, 2011).
properties
IUPAC Name |
4,4-difluoro-1-methoxycyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F2O3/c1-13-7(6(11)12)2-4-8(9,10)5-3-7/h2-5H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOQMXORNKWECKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCC(CC1)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1447942-28-0 |
Source


|
| Record name | 4,4-difluoro-1-methoxycyclohexane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-chlorophenyl)-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)acetamide](/img/structure/B2488441.png)
![Ethyl 4-(3-ethyl-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h] purin-8-yl)benzoate](/img/structure/B2488443.png)

![8-[(4-Benzylpiperidin-1-yl)methyl]-7-(2-methoxyethyl)-1,3-dimethylpurine-2,6-dione](/img/structure/B2488446.png)
![3-[9-(Carboxymethyl)-3,6,15,18-tetrakis(2-methylpropyl)-25-(9-methylundecyl)-2,5,8,11,14,17,20,23-octaoxo-12-propan-2-yl-1-oxa-4,7,10,13,16,19,22-heptazacyclopentacos-21-yl]propanoic acid](/img/structure/B2488447.png)
![3-(5-(1-(2-(benzo[d]oxazol-2-ylthio)acetyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one](/img/structure/B2488450.png)
![2-[4-[(3-Chlorophenyl)methoxy]phenyl]ethanol](/img/structure/B2488451.png)
![N-cyclopentyl-2-imino-1-(2-methoxyethyl)-10-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2488452.png)
![N-(4-acetamidophenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2488453.png)
![1-[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]-2-cyclopropylbenzimidazole](/img/structure/B2488454.png)

![1'-(5-Phenylisoxazole-3-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2488458.png)

![furan-2-yl((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2488461.png)